arabidopside A

Description

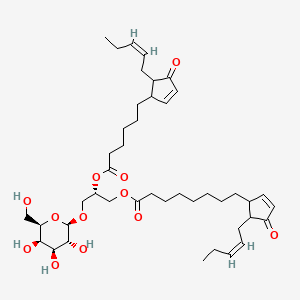

Structure

2D Structure

Properties

Molecular Formula |

C43H66O12 |

|---|---|

Molecular Weight |

775 g/mol |

IUPAC Name |

[(2S)-2-[6-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]hexanoyloxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 8-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoate |

InChI |

InChI=1S/C43H66O12/c1-3-5-11-19-33-30(23-25-35(33)45)17-13-8-7-9-15-21-38(47)52-28-32(29-53-43-42(51)41(50)40(49)37(27-44)55-43)54-39(48)22-16-10-14-18-31-24-26-36(46)34(31)20-12-6-4-2/h5-6,11-12,23-26,30-34,37,40-44,49-51H,3-4,7-10,13-22,27-29H2,1-2H3/b11-5-,12-6-/t30?,31?,32-,33?,34?,37-,40+,41+,42-,43-/m1/s1 |

InChI Key |

FXAOGBMUKJMRHB-GHTRPZKCSA-N |

Isomeric SMILES |

CC/C=C\CC1C(C=CC1=O)CCCCCCCC(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCC3C=CC(=O)C3C/C=C\CC |

Canonical SMILES |

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCC3C=CC(=O)C3CC=CCC |

Synonyms |

arabidopside A |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Arabidopside a

Precursor Derivation and Initial Oxidation

The journey to synthesize Arabidopside A begins within the chloroplasts, the photosynthetic hubs of the plant cell.

Origin from Plastidial Galactolipids (Monogalactosyldiacylglycerol (MGDG) and Digalactosyldiacylglycerol (B1163852) (DGDG))

The foundational molecules for this compound biosynthesis are the plastidial galactolipids, specifically monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (DGDG). mdpi.comresearchgate.netoup.com These lipids are the primary constituents of the thylakoid membranes within chloroplasts. researchgate.netoup.com Arabidopsides, including this compound, are essentially derivatives of these galactolipids where the fatty acid components are replaced by oxylipins. mdpi.comresearchgate.net Research has shown that a significant portion of oxylipins, over 90%, are found esterified to glycerolipids, forming these complex structures. researchgate.netgu.se The synthesis of these OPDA-containing galactolipids occurs in situ, meaning the conversion of fatty acids to oxylipins happens while they are still attached to the galactolipid backbone. nih.govoup.comgu.se MGDG appears to be the main substrate for the production of arabidopsides. oup.com

Involvement of Linolenic Acid and Alpha-Linolenic Acid

The specific fatty acid precursors for the oxylipin components of this compound are linolenic acid (18:3) and its isomer, alpha-linolenic acid (α-LeA). mdpi.comnih.govresearchgate.net These polyunsaturated fatty acids are abundant in chloroplast membranes. gu.se The biosynthesis of jasmonic acid and related compounds, including the precursors to this compound, is initiated from the oxygenation of these fatty acids. mdpi.comnih.gov

Initial Oxygenation by Lipoxygenases (LOXs), specifically 13-LOX and LOX2 Isoform

The first enzymatic step in the biosynthesis of this compound is the oxygenation of linolenic acid residues esterified within the galactolipids. mdpi.comnih.govnih.govresearchgate.net This crucial step is catalyzed by lipoxygenases (LOXs), a family of enzymes that introduce molecular oxygen into polyunsaturated fatty acids. mdpi.comnih.govmdpi.com Specifically, 13-lipoxygenases (13-LOXs) are responsible for this reaction, targeting the 13th carbon of the fatty acid chain. mdpi.comnih.govmdpi.com

Research has pinpointed the LOX2 isoform as having a primary role in the synthesis of arabidopsides. mdpi.comnih.govresearchgate.netnih.gov The LOX2 enzyme is capable of oxidizing fatty acids that are already bound to galactolipids, a key feature of arabidopside biosynthesis. mdpi.comnih.govoup.com In fact, the lox2-1 mutant of Arabidopsis shows a significant reduction in the formation of arabidopsides following wounding, underscoring the importance of this specific enzyme. researchgate.net

Cyclization and Subsequent Transformations

Following the initial oxygenation, the pathway proceeds through a series of cyclization and transformation reactions to form the characteristic oxylipin structures of this compound.

Formation of 12-oxo-Phytodienoic Acid (OPDA) and dinor-12-oxo-phytodienoic acid (dnOPDA) as Esterified Intermediates

The oxygenated fatty acid, still esterified to the galactolipid, is converted into 12-oxo-phytodienoic acid (OPDA) and its C16 homolog, dinor-12-oxo-phytodienoic acid (dnOPDA). mdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.net These cyclopentenone-containing molecules are the hallmark components of arabidopsides. researchgate.netfrontiersin.org this compound, for instance, is a monogalactosyldiacylglyceride that contains an OPDA residue at the sn-1 position and a dnOPDA residue at the sn-2 position of the glycerol (B35011) backbone. researchgate.netfrontiersin.orgfondationuniversitaire.be The formation of these esterified intermediates is a rapid process, with studies showing that a large percentage of trienoic fatty acids in chloroplast galactolipids can be converted to (dn)OPDA within minutes of cellular damage. researchgate.net

Enzymatic Steps involving Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) acting on Lipid-Bound Substrates

The conversion of the hydroperoxide intermediate to OPDA is a two-step process catalyzed by two key enzymes: Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC). mdpi.comnih.govnih.govresearchgate.net

First, AOS, a member of the cytochrome P450 family, acts on the lipid-bound hydroperoxide to form an unstable allene oxide. nih.govresearchgate.netoup.com Evidence suggests that AOS can indeed utilize lipid-bound substrates, which is consistent with the in situ synthesis of arabidopsides. nih.govnih.gov

Next, AOC catalyzes the cyclization of the unstable allene oxide to form the cyclopentenone ring structure of OPDA. mdpi.comnih.govnih.govresearchgate.netoup.com The entire sequence from the initial LOX-catalyzed oxygenation to the final AOC-catalyzed cyclization occurs while the fatty acid derivatives remain esterified to the galactolipid, with all enzymatic steps being enzyme-dependent. gu.senih.govoup.comoup.com This coordinated enzymatic cascade within the chloroplast membranes ultimately gives rise to the complex structure of this compound.

Independence from Prokaryotic Lipid Biosynthesis Pathway in Chloroplast

The biosynthesis of arabidopsides, including this compound, is largely independent of the prokaryotic lipid biosynthesis pathway located in the chloroplast. researchgate.netebi.ac.uknih.gov In Arabidopsis thaliana, lipids are assembled via two primary pathways: the prokaryotic pathway within the plastid and the eukaryotic pathway in the endoplasmic reticulum (ER). oup.com Lipids from the ER can be transported back to the plastid. oup.com Research using mutants with a deficient prokaryotic pathway, such as the act1 mutant, has been instrumental in investigating the origins of arabidopside precursors. fnr.de

Studies have demonstrated that the formation of arabidopsides in response to wounding or during the hypersensitive response (HR) to pathogens is not reliant on plastidial acyl lipid synthesis. nih.gov This suggests that the conversion of fatty acids to the oxylipins 12-oxo-phytodienoic acid (OPDA) and dinor-OPDA (dn-OPDA), which are the defining components of arabidopsides, can occur on galactolipids synthesized through either the prokaryotic or eukaryotic pathways. nih.govnih.gov Further evidence against a dependency on a specific pathway comes from the observation that there is an almost complete absence of esterified OPDA in the eukaryotic phospholipid pool. nih.gov This makes it unlikely that free OPDA is exported from the plastid, modified in the ER, and then re-imported. nih.gov Instead, it supports a model where the enzymatic machinery acts on fatty acids already esterified to galactolipids within the chloroplast membranes. nih.govnih.gov

Dynamics of Arabidopside Accumulation

Rapid Accumulation in Response to Stress

Arabidopsides are known to accumulate rapidly and in significant quantities when plants are subjected to various biotic and abiotic stresses. researchgate.netnih.govnih.gov These stress factors include mechanical wounding, infection by bacterial pathogens, and exposure to low temperatures. researchgate.netfrontiersin.org For instance, during the hypersensitive response to certain bacterial pathogens, arabidopsides can accumulate to remarkably high levels, constituting up to 7-8% of the total lipid content. ebi.ac.uk

The production of these compounds following tissue damage is notably fast, suggesting the existence of a pre-formed biosynthetic machinery that is quickly activated upon cellular disruption. nih.gov This rapid accumulation is a conserved feature of defense reactions and has been observed during the hypersensitive response triggered by different bacterial effector proteins. ebi.ac.ukfrontiersin.org The formation of arabidopsides during both wounding and pathogen defense is dependent on an intact jasmonate signaling pathway, as mutants like coi1 and jar1 show severely reduced accumulation. frontiersin.orgoup.com

Variability in Basal and Induced Composition

The basal composition of arabidopsides in unstressed tissues differs from the profile of those that are induced by stress. frontiersin.org Furthermore, there is significant natural genetic variation in the ability of Arabidopsis thaliana to produce arabidopsides in response to stress. nih.govnih.gov Studies comparing different Arabidopsis accessions revealed a high degree of variability in the accumulation of these lipids after wounding. nih.gov

For example, the commonly studied accession Columbia-0 (Col-0) is a relatively high accumulator of arabidopsides, whereas the C24 accession has been identified as a poor accumulator. nih.govnih.gov Other accessions exhibit different profiles; some primarily accumulate species where the third acyl chain is not attached to the galactose (non-galactose acylated), while others produce high levels of both acylated and non-acylated forms. nih.gov This variation in accumulation capacity has been strongly linked to the expression levels of the HYDROPEROXIDE LYASE 1 (HPL1) gene. nih.govnih.gov HPL1 competes with ALLENE OXIDE SYNTHASE (AOS) for the same lipid-bound hydroperoxide fatty acid substrates, meaning that higher HPL1 expression leads to lower arabidopside production. nih.gov

Turnover and Catabolism of Arabidopsides

Release of Free OPDA/dnOPDA by Specific Lipases (e.g., PLAI, DAD1, DGL, pPLAIIα)

The breakdown of arabidopsides involves the enzymatic release of their constituent oxylipins, free OPDA and dn-OPDA. This process is catalyzed by specific lipases that cleave the ester bonds linking the oxylipins to the glycerol backbone of the galactolipid. Several enzymes have been implicated in this process, including phospholipase I (PLAI), the patatin-related phospholipase A IIα (pPLAIIα), DEFECTIVE IN ANTHER DEHISCENCE1 (DAD1), and DONGLE (DGL). researchgate.net

DAD1 and its homolog DGL are known to release fatty acids from plastid membranes for the synthesis of jasmonates. frontiersin.orgmdpi.com While both can contribute to jasmonic acid (JA) production during wounding, they may have distinct roles and timing of activity. mdpi.com DGL exhibits high galactolipase activity, whereas DAD1's activity is comparatively lower. mdpi.com It has been proposed that DGL is involved in the initial, rapid phase of JA synthesis, while DAD1 contributes to later steps. mdpi.com The action of these lipases is crucial as it liberates the biologically active OPDA and dn-OPDA molecules from their storage form. frontiersin.orgresearchgate.net

Role as a Reservoir for Jasmonate Synthesis

A primary biological function attributed to arabidopsides is their role as a storage reservoir for jasmonate precursors. researchgate.netebi.ac.ukresearchgate.netfrontiersin.org These compounds represent a large, rapidly mobilizable pool of OPDA and dn-OPDA, which are the direct precursors for the synthesis of jasmonic acid (JA) and other jasmonates. researchgate.netnih.govfrontiersin.org Upon stress, the accumulated arabidopsides can be broken down by lipases, leading to a delayed or sustained release of free oxylipins. ebi.ac.uknih.govnih.gov

This hypothesis is supported by observations that the reduction in arabidopside levels over time coincides with an in planta release of free jasmonates. ebi.ac.uknih.gov The amount of OPDA and dn-OPDA stored in esterified form within arabidopsides can be substantially higher—up to 150-fold—than the levels of the free forms. frontiersin.org This dual function allows arabidopsides to act not only as potential direct-acting defense compounds but also as a crucial buffer and source for the production of jasmonate signaling molecules, enabling a fine-tuned and robust plant defense response. ebi.ac.ukoup.comnih.gov

Genetic and Molecular Regulation of Arabidopside a Biosynthesis

Genetic Variation and Accumulation Profiles

Significant natural variation exists within the Arabidopsis thaliana species, and this extends to the ability to produce and accumulate arabidopside A. This variation provides a powerful tool for identifying the genetic factors that control the biosynthesis of this compound.

Different accessions of Arabidopsis thaliana, which are distinct populations from various geographical locations, exhibit substantial differences in their production of this compound upon stress. oup.comnih.gov For instance, following freeze-thaw wounding, the Col-0 accession accumulates large amounts of arabidopsides, whereas the C24 accession is a poor accumulator. oup.comnih.govresearchgate.net Other accessions, like Ler, produce intermediate levels. researchgate.net

This variation is not just in the total amount of arabidopsides produced but also in the types of arabidopside species that accumulate. Some accessions primarily produce arabidopsides with an acylated galactose head group, while others accumulate non-galactose acylated forms. oup.com Still others, like Per-1, produce high levels of both types. oup.com This natural diversity in metabolic profiles has been crucial for dissecting the genetic basis of arabidopside biosynthesis. oup.comnih.gov

| Accession | Relative Arabidopside Accumulation | Key Genetic Feature |

|---|---|---|

| Col-0 | High | Non-functional HPL1 allele mdpi.comresearchgate.net |

| C24 | Low | Functional HPL1 allele with high expression oup.comnih.govresearchgate.net |

| Ler | Intermediate | Functional HPL1 allele researchgate.net |

| Per-1 | High (both acylated and non-acylated forms) | Not specified |

| Uk-4 | High (primarily non-galactose acylated forms) | Not specified |

To pinpoint the specific genetic regions responsible for the observed variation in arabidopside accumulation, researchers have employed quantitative trait loci (QTL) analysis. A QTL is a section of DNA that is linked to a particular phenotypic trait. By crossing accessions with contrasting arabidopside profiles, such as the high-accumulator Col-0 and the low-accumulator C24, and analyzing the resulting offspring, a significant QTL can be identified. oup.comnih.gov

Molecular Mechanisms of Enzyme Action on Esterified Substrates

A defining characteristic of this compound biosynthesis is that the entire enzymatic sequence proceeds directly on fatty acid substrates that remain esterified to a galactolipid backbone. researchgate.netoup.comresearchgate.netresearchgate.net This mechanism bypasses the need for prior hydrolysis of fatty acids from membrane lipids, allowing for an exceptionally rapid response to stimuli such as wounding. frontiersin.orgnih.gov The synthesis is not a result of free 12-oxo-phytodienoic acid (OPDA) being re-esterified into lipids, but rather a direct, in-situ modification of existing galactolipids like monogalactosyldiacylglycerol (B12364196) (MGDG). frontiersin.org Research has confirmed that all steps, from initial oxygenation to the final cyclization, are enzyme-dependent and occur with the substrates bound to the glycerol (B35011) backbone. oup.comnih.govnih.gov

The biosynthetic pathway involves a sequential cascade of enzymes that form a complex, ensuring efficient substrate channeling. mdpi.comoup.com

Initiation by LIPOXYGENASE 2 (LOX2): The process begins with the action of LOX2, a 13-lipoxygenase. nih.govmdpi.com LOX2 catalyzes the specific oxygenation of polyunsaturated fatty acids, such as α-linolenic acid, that are already esterified at the sn-1 or sn-2 position of chloroplast galactolipids. d-nb.infonih.gov This reaction introduces molecular oxygen to form a 13-hydroperoxy fatty acid derivative (13-HPOT) while it is still part of the complex lipid. d-nb.infogu.se The critical role of this enzyme is highlighted in lox2-1 mutants, which are unable to synthesize these lipid-bound oxylipins. oup.comresearchgate.net

Conversion by ALLENE (B1206475) OXIDE SYNTHASE (AOS): The esterified hydroperoxide product of LOX2 is the direct substrate for ALLENE OXIDE SYNTHASE (AOS), a member of the CYP74A family of cytochrome P450 enzymes. nih.govmdpi.com AOS, which is also localized to chloroplast membranes, rapidly converts the lipid-bound hydroperoxide into a highly unstable esterified allene oxide. nih.govd-nb.infousp.br This step is crucial, and plants with mutations in the AOS gene fail to produce arabidopsides. oup.comresearchgate.net

Cyclization by ALLENE OXIDE CYCLASE (AOC): The final and irreversible step is the cyclization of the unstable esterified allene oxide. oup.com This reaction is catalyzed by ALLENE OXIDE CYCLASE (AOC) and is not a spontaneous event. oup.comnih.gov The enzymatic cyclization ensures the stereospecific formation of the biologically active cis-(+)-OPDA structure within the galactolipid, yielding this compound (if the OPDA is at the sn-1 position of MGDG). oup.comd-nb.info Arabidopsis thaliana possesses four functional AOC enzymes (AOC1-4), which can act on the allene oxide substrate. nih.govmdpi.com

A key aspect of regulating this pathway at the molecular level is the competition for the common lipid-bound hydroperoxide substrate. gu.seresearchgate.net The enzyme HYDROPEROXIDE LYASE 1 (HPL1) competes directly with AOS for the same esterified 13-HPOT. researchgate.netnih.gov A strong negative correlation exists between HPL1 expression and arabidopside accumulation; accessions with high HPL1 activity produce significantly fewer arabidopsides, as the substrate is diverted toward the production of other oxylipins like green leaf volatiles. researchgate.netnih.govmdpi.com This competition represents a critical branch point in oxylipin metabolism. mdpi.com

Table 1: Key Enzymes in the Biosynthesis of this compound from Esterified Substrates

Table 2: Research Findings on the Kinetics of Enzyme Action on Esterified Substrates

Biological Functions and Roles of Arabidopside a in Plants

Role as Signaling Molecules

Arabidopside A functions as a signaling molecule, participating in the intricate communication systems within the plant that are activated in response to specific stimuli.

Mechanical damage, such as that caused by wounding, triggers a rapid accumulation of arabidopsides, including this compound. frontiersin.orgnih.gov This accumulation is a key part of the plant's wound response, initiating a cascade of defensive actions. researchgate.netresearchgate.net Studies have shown that upon wounding, the levels of all four measured arabidopsides (A, B, E, and G) increase transiently within 2 to 8 hours before decreasing. nih.gov The rapid synthesis of these compounds suggests the existence of a pre-established biosynthetic machinery that is activated upon tissue disruption. oup.com This response is critical for the plant's survival, as it helps to coordinate defenses both locally at the site of injury and systemically in distal, unwounded leaves. nih.gov

The hypersensitive response (HR) is a form of programmed cell death that plants use to limit the spread of pathogens. This compound and other arabidopsides accumulate during the HR triggered by bacterial pathogens. frontiersin.orgnih.govoup.com For instance, the recognition of bacterial effector proteins like AvrRpm1 and AvrRpt2 induces high levels of arabidopside E. nih.govoup.comebi.ac.uk This accumulation is a conserved feature of defense reactions against certain bacterial pathogens. ebi.ac.uk The formation of arabidopsides during the HR is dependent on an intact jasmonate signaling pathway, indicating a convergence of signaling pathways in response to both wounding and pathogen attack. nih.govoup.com The HR involves localized cell death to contain the pathogen, and the spread of this cell death to neighboring cells is a regulated process involving signaling molecules. researchgate.net

While arabidopsides are structurally related to free jasmonates like jasmonic acid (JA) and its precursors, they possess distinct signaling properties. frontiersin.org It has been proposed that arabidopsides may function as a storage pool for the slow release of free jasmonates, which can then be converted to active signaling molecules. nih.govebi.ac.ukoup.com However, there is also evidence to suggest that arabidopsides themselves can act as signaling molecules, independent of their conversion to free jasmonates. researchgate.netresearchgate.net For example, some arabidopsides have been shown to inhibit root growth and promote senescence, indicating direct biological activity. researchgate.netresearchgate.netresearchgate.net The signaling pathways activated by arabidopsides and free jasmonates can differ, with some genes being responsive to one but not the other. frontiersin.org This suggests that arabidopsides contribute to a more nuanced and complex signaling network than previously thought.

Contribution to Plant Defense Mechanisms

This compound is a key contributor to the plant's arsenal (B13267) of defense mechanisms, helping it to withstand both non-living (abiotic) and living (biotic) threats.

Plants are subjected to various abiotic stresses, such as drought, salinity, and extreme temperatures, which can induce the production of defense-related compounds. purdue.edufrontiersin.org this compound and other arabidopsides accumulate in response to several abiotic stresses, including low temperatures. oup.comuliege.be This accumulation is part of the plant's broader strategy to adapt and survive under unfavorable environmental conditions. frontiersin.org Recent research has also shown that phosphate (B84403) deficiency can induce the production of arabidopsides. uliege.be The accumulation of these compounds under abiotic stress suggests they play a role in mediating the plant's response to these challenges, potentially by modulating growth and activating protective mechanisms. purdue.edu

Table 1: Abiotic Stressors Leading to Arabidopside Accumulation

| Stressor | Effect on Arabidopside Levels | References |

| Low Temperatures | Accumulation | oup.comuliege.be |

| Phosphate Deficiency | Induction of production | uliege.be |

This table is interactive. Click on the headers to sort.

The accumulation of this compound and its relatives is a hallmark of the plant's response to biotic stresses, including attacks from pathogens and herbivores. frontiersin.orgnih.govuliege.be Upon infection with bacterial pathogens, particularly those that trigger a hypersensitive response, there is a significant increase in arabidopside levels. nih.govoup.com Some arabidopsides, such as E and G, have demonstrated direct antimicrobial activity, inhibiting the growth of fungal pathogens like Botrytis cinerea. nih.gov

Herbivory also induces the accumulation of arabidopsides. oup.com The oral secretions of insects can contain lipase (B570770) activity that releases free oxylipins like OPDA from arabidopsides, further amplifying the defense signal. frontiersin.orgoup.com This suggests that arabidopsides play a dual role in anti-herbivore defense: acting as direct defense compounds and as a source of signaling molecules that activate broader defense responses. oup.com The formation of arabidopsides in response to both pathogens and herbivory is tightly linked to the jasmonate signaling pathway. frontiersin.orgnih.govoup.com

Table 2: Biotic Stressors and the Role of Arabidopsides

| Stressor | Role of Arabidopsides | Key Findings | References |

| Bacterial Pathogens | Accumulation during Hypersensitive Response | Arabidopside E and G accumulate, showing antimicrobial properties. Formation is dependent on jasmonate signaling. | frontiersin.orgnih.govoup.comebi.ac.ukuliege.be |

| Fungal Pathogens | Direct Defense | Arabidopsides E and G inhibit the growth of Botrytis cinerea. | nih.gov |

| Herbivory | Defense Signal Amplification | Insect oral secretions can release OPDA from arabidopsides, enhancing defense signaling. | frontiersin.orgoup.com |

This table is interactive. Click on the headers to sort.

Direct Antimicrobial Activity (e.g., Arabidopside E and G against Botrytis cinerea)

Certain arabidopsides exhibit direct antimicrobial and antifungal properties, serving as a component of the plant's chemical defense system. Research has specifically highlighted the activity of Arabidopside E and Arabidopside G against the necrotrophic fungus Botrytis cinerea, a pathogen that causes grey mold disease in a wide range of plant species. nih.govconicet.gov.ar

In one study, the application of 100 μM of either Arabidopside E or G to a growth medium significantly inhibited the proliferation of B. cinerea, reducing its growth by approximately half compared to the untreated control. nih.gov Interestingly, free 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonates, did not show a similar inhibitory effect on the fungus, suggesting that the full arabidopside structure is crucial for this specific antifungal activity. nih.gov

The antimicrobial spectrum of arabidopsides is not limited to a single pathogen. This compound has demonstrated direct antifungal effects against pathogens such as Sclerotinia sclerotiorum, Leptosphaeria maculans, and Alternaria brassicicola. clockss.org Furthermore, Arabidopside E has been reported to inhibit the growth of the bacterial pathogen Pseudomonas syringae in vitro. nih.gov

Table 1: Documented Antimicrobial Activities of Arabidopsides

| Arabidopside | Target Pathogen | Observed Effect | Reference |

|---|---|---|---|

| This compound | Sclerotinia sclerotiorum, Leptosphaeria maculans, Alternaria brassicicola | Antifungal activity | clockss.org |

| Arabidopside E | Botrytis cinerea | Growth inhibition (approx. 50% at 100 μM) | nih.gov |

| Arabidopside E | Pseudomonas syringae | Growth inhibition | nih.gov |

| Arabidopside G | Botrytis cinerea | Growth inhibition (approx. 50% at 100 μM) | nih.gov |

Influence on Plant Growth and Development

Beyond their role in defense, arabidopsides, including this compound, exert influence over fundamental plant growth and developmental processes.

Several members of the arabidopside family have been identified as inhibitors of plant root growth. researchgate.net Studies have demonstrated that this compound, along with Arabidopsides B, D, and F, can suppress root elongation. nih.govclockss.org

Specifically, research on cress (Lepidium sativum) seedlings showed that Arabidopsides A, B, and D caused inhibitory effects on root growth when applied at a concentration of 5 x 10⁻⁵ mol/L. Further investigations using mutants of Arabidopsis thaliana have implicated this compound in root growth inhibition through a connection with the FERONIA (FER) signaling pathway, a crucial regulatory system for plant growth and development. nih.gov In a bioassay, wild-type plants showed significant root growth inhibition when treated with this compound, an effect that was reduced in the feronia mutant. nih.gov

Table 2: Arabidopsides with Root Growth Inhibition Activity

| Compound | Observed Effect | Model Organism | Reference |

|---|---|---|---|

| This compound | Inhibition of root growth | Cress, Arabidopsis thaliana | nih.govnih.gov |

| Arabidopside B | Inhibition of root growth | Cress | researchgate.netnih.gov |

| Arabidopside D | Inhibition of root growth | Cress | nih.govclockss.org |

| Arabidopside F | Inhibition of root growth | Cress | clockss.org |

This compound is a recognized promoter of leaf senescence, the process of aging in plant leaves that involves the degradation of chlorophyll (B73375) and other macromolecules. nih.govnih.govresearchgate.net An oat (Avena sativa) leaf assay demonstrated that this compound actively promotes senescence. nih.govresearchgate.net Its senescence-promoting activity was found to be more potent than that of jasmonic acid (JA) and its precursor OPDA, and comparable in strength to methyl jasmonate (MeJA), a well-known promoter of senescence. nih.gov

This role is supported by observations in transgenic Arabidopsis plants. oup.com Lines engineered to overexpress the Acyl-CoA Binding Protein ACBP3 showed accelerated leaf senescence, which correlated with an accumulation of several arabidopsides, including A, B, D, E, and G. oup.com This suggests that the buildup of these oxylipins is a component of the molecular processes that drive the senescence program. oup.com Other related compounds, such as Arabidopsides C and D, have also been shown to have strong senescence-promoting effects. clockss.org

Table 3: Senescence-Promoting Activity of this compound

| Compound | Activity Compared to Other Phytohormones | Assay | Reference |

|---|---|---|---|

| This compound | More effective than Jasmonic Acid (JA) and OPDA | Oat (Avena sativa) leaf senescence assay | nih.gov |

| This compound | As strong as Methyl Jasmonate (MeJA) | Oat (Avena sativa) leaf senescence assay | nih.gov |

The biological roles of this compound and its relatives extend to complex interactions with key signaling pathways that govern plant life. A significant proposed function is that arabidopsides act as a stable storage pool of jasmonates, which are critical phytohormones. nih.govbioone.org While possessing direct bioactivity themselves, arabidopsides can also release their constituent oxylipins, such as OPDA, upon specific stresses like pathogen attack or wounding. nih.gov This released OPDA can then be converted to jasmonic acid (JA), allowing for a rapid defense response. nih.govfrontiersin.org

The formation of arabidopsides is itself dependent on an intact jasmonate signaling pathway, indicating a feedback loop where the detection of free jasmonates can induce the formation of these storage compounds. nih.gov Furthermore, research has uncovered a link between this compound and the FERONIA receptor kinase signaling pathway. nih.gov FERONIA is a master regulator involved in a multitude of processes, including growth, reproduction, and immunity, suggesting that this compound's functions in root growth and defense are integrated into this broader regulatory network. nih.govnih.gov The synthesis of arabidopsides is also a feature of the hypersensitive response (HR), a form of programmed cell death used by plants to limit the spread of pathogens. nih.gov

Interactions with Other Physiological Processes and Signaling Pathways

Crosstalk with Jasmonate (JA) Signaling Pathway

The connection between arabidopsides and the jasmonate (JA) signaling pathway is fundamental. Arabidopsides, which are galactolipids containing esterified 12-oxo-phytodienoic acid (OPDA) and/or dinor-OPDA, are intrinsically linked to JA metabolism and signaling. mdpi.comoup.combioone.org

The accumulation of arabidopsides is critically dependent on a functional jasmonate signaling pathway. oup.comnih.gov Key components of this pathway, CORONATINE INSENSITIVE 1 (COI1) and JASMONATE RESISTANT 1 (JAR1), are essential for the synthesis of these compounds. oup.com

COI1 is an F-box protein that forms part of the SCF(COI1) ubiquitin E3 ligase complex, which functions as the receptor for the active form of jasmonate, jasmonoyl-isoleucine (JA-Ile). biorxiv.org This receptor complex targets JASMONATE ZIM DOMAIN (JAZ) repressor proteins for degradation, thereby activating JA-responsive gene expression. researchgate.netfrontiersin.org JAR1 is the enzyme responsible for conjugating jasmonic acid to the amino acid isoleucine to produce the biologically active JA-Ile. oup.combiorxiv.orgarabidopsis.org

Studies using mutants have demonstrated the indispensable role of these two proteins. In response to wounding, the accumulation of arabidopsides was completely abolished in coi1 mutants, which are fully insensitive to jasmonates. oup.com In jar1 mutants, which have impaired JA-Ile synthesis, arabidopside accumulation was severely reduced by approximately 70%. oup.com This highlights that a fully intact JA perception and signaling cascade is a prerequisite for the robust production of arabidopsides following stress stimuli. oup.comnih.gov

Table 1: Effect of Jasmonate Signaling Mutations on Arabidopside Accumulation After Wounding

| Mutant | Gene Product/Function | Effect on Arabidopside Accumulation | Reference |

| coi1 | F-box protein, part of the JA-Ile receptor complex | Completely abolished | oup.com |

| jar1 | Enzyme that synthesizes JA-Ile from JA and isoleucine | Reduced by ~70% | oup.com |

This interactive table summarizes research findings on the genetic dependence of arabidopside synthesis.

Arabidopside accumulation is triggered by distinct stress signals, including mechanical wounding and pathogen infection that induces a hypersensitive response. oup.comresearchgate.net Interestingly, the signaling pathways originating from these different stimuli appear to converge at the level of jasmonate signaling to induce arabidopside synthesis. oup.com

Research has shown that while different upstream signaling pathways are involved, both wounding and the AvrRpt2-induced hypersensitive response require a functional JA pathway for arabidopside formation. oup.com Mutations in genes related to disease resistance and salicylic (B10762653) acid signaling, such as rps2, ndr1, pad4, sid2, and npr1, did not have a significant impact on the accumulation of arabidopsides after wounding. oup.com However, both the coi1 and jar1 mutations strongly inhibited arabidopside accumulation under both wounding and pathogen-induced hypersensitive response conditions. oup.com This demonstrates that arabidopsides, COI1, and the broader jasmonate signaling network act as a critical node, unifying the plant's response to both mechanical damage and certain pathogen attacks. oup.com

Arabidopsides are thought to function as a significant storage pool of JA precursors, specifically OPDA. oup.comresearchgate.net In unstressed Arabidopsis leaves, the majority of OPDA is found esterified within these galactolipids. mdpi.com Following stimuli like wounding, OPDA can be released, leading to a rapid increase in the levels of free OPDA and subsequently JA itself. mdpi.com This suggests that arabidopsides can modulate JA signaling by acting as a readily available source of precursors for the synthesis of the active hormone JA-Ile. bioone.orgnih.gov

This mechanism could be part of a positive feedback loop in jasmonate signaling. oup.com The initial perception of a stress signal leads to JA-Ile production, which in turn activates the expression of JA-responsive genes via the COI1/JAZ co-receptor system. This activation could then drive the synthesis and accumulation of arabidopsides, creating a large reservoir of OPDA. The subsequent slow release of OPDA from this reservoir could sustain the jasmonate response, contributing to both local and systemic defense. oup.com The regulation of JA biosynthesis is also influenced by various factors including mitogen-activated protein kinases (MAPKs) and calcium signaling, which are themselves intertwined with JA signaling. nih.govcore.ac.uk

Subcellular Localization and Membrane Interactions

The biological activity and signaling functions of oxylipins like Arabidopside A are intrinsically linked to their location within the cell and their ability to interact with and modify cellular membranes. Research has pinpointed specific compartments where these molecules accumulate and has begun to unravel their effects on membrane properties.

Association with Chloroplast and Thylakoid Membranes

This compound and its related compounds are fundamentally linked to the chloroplast, the site of photosynthesis. They are produced from the oxidation of galactolipids, such as monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG), which are found in high concentrations within the thylakoid membranes of chloroplasts. uliege.bemdpi.com This biosynthetic origin establishes a primary association with these photosynthetic membranes.

Studies determining the precise localization of arabidopsides within the different compartments of the chloroplast have shown that they are predominantly found in the thylakoid membranes. uliege.beresearchgate.net This is consistent with their role as esterified oxylipins derived from membrane lipids. researchgate.net It is suggested that under stress conditions, a significant portion of oxylipins like 12-oxo-phytodienoic acid (OPDA) become esterified to these galactolipids, forming arabidopsides that reside within the thylakoid membrane. researchgate.netresearchgate.net However, research also indicates that the more polar forms of arabidopsides can also be found in the chloroplast stroma, the aqueous fluid within the chloroplast that surrounds the thylakoids. uliege.be

| Compound/Class | Subcellular Location | Key Finding |

| Arabidopsides (general) | Thylakoid Membranes | Primary site of localization due to their biosynthesis from major thylakoid galactolipids (MGDG, DGDG). uliege.beresearchgate.netresearchgate.net |

| Polar Arabidopsides | Chloroplast Stroma | More polar variants of arabidopsides are also present in the stroma. uliege.be |

| Arabidopside Precursors (MGDG, DGDG) | Thylakoid Membranes | Abundant lipids in the thylakoid from which arabidopsides are formed. uliege.bemdpi.com |

Potential Modification of Membrane Fluidity and Organization

The incorporation of oxidized lipids like this compound into membranes can alter their physical properties. Research suggests that the formation of arabidopsides within the thylakoid membranes under stress conditions likely modifies the membrane's characteristics, which could in turn affect its functions. uliege.be

Biophysical and bioinformatic studies have revealed that arabidopsides possess markedly different interfacial properties compared to the non-oxidized galactolipids typically found in thylakoid membranes under normal physiological conditions. uliege.be Specifically, during biotic stress, an increase in thylakoid membrane fluidity has been observed, a change that could be attributed to the formation of arabidopsides within these membranes. uliege.be Further investigations using model membranes have highlighted that this compound, along with Arabidopsides B and D, can interact with and lead to the destabilization of these model membranes. uliege.be This suggests that the presence of this compound can directly impact the stability and organization of the membranes in which it resides.

| Finding | Affected Membrane | Specific Arabidopside(s) | Implication |

| Increased Fluidity | Thylakoid Membrane | Implied to be Arabidopsides formed under stress | Alters the physical state of the membrane, potentially affecting protein function. uliege.be |

| Destabilization | Model Membranes | This compound, B, and D | Suggests a direct interaction that disrupts membrane integrity. uliege.be |

| Organizational Modification | Plant Plasma Membrane | Arabidopsides (general) | Such changes could act as a signal to activate defense mechanisms. uliege.befrontiersin.org |

Interaction with Plant Plasma Membrane Lipids (e.g., Glycosyl Inositol Phosphor Ceramides)

Beyond the chloroplast, arabidopsides are thought to interact with lipids in other cellular membranes, notably the plasma membrane. This interaction is considered a potential mechanism for signaling and activating plant defense responses. uliege.befrontiersin.org Molecular modeling studies have been employed to evaluate the ability of arabidopsides to interact with lipids of the plant plasma membrane. uliege.be

The results from these in-silico analyses suggest that the interaction between arabidopsides and certain plant plasma membrane lipids is favorable. uliege.be A key lipid class identified in this interaction is the Glycosyl Inositol Phosphor Ceramides (GIPCs), which are major sphingolipids in plants also linked to stress defense. uliege.bemdpi.com It has been proposed that this compound and other related compounds might interact with GIPCs, potentially inserting into the plant plasma membrane. uliege.bemdpi.comresearchgate.net This insertion could consequently modify the organization of the plasma membrane, with such a change possibly serving as a signal for the activation of downstream defense pathways. uliege.befrontiersin.org

| Interacting Molecules | Nature of Interaction | Method of Study | Potential Outcome |

| Arabidopsides & GIPCs | Favorable interaction | Molecular modeling (Hypermatrix docking) | Signal for defense mechanism activation. uliege.bemdpi.com |

| Arabidopsides & Plant Plasma Membrane | Potential for insertion | Molecular modeling (Impala method) | Modification of plasma membrane organization. uliege.be |

Advanced Methodologies for Arabidopside a Research

Analytical Techniques for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of arabidopsides. The separation power of liquid chromatography combined with the sensitivity and specificity of mass spectrometry allows for the effective resolution and identification of these molecules from complex biological extracts.

A sensitive and validated method for the quantification of arabidopsides, including Arabidopside A, utilizes High-Performance Liquid Chromatography (HPLC) coupled with an ion trap mass spectrometer. nih.govnih.govresearchgate.net This technique is particularly valuable for analyzing complex plant samples due to its high selectivity. nih.govnih.govresearchgate.net An ion trap analyzer enhances the detection of low-abundance ions by trapping and concentrating them before detection, which is advantageous for quantifying molecules at low levels. nih.gov

The chromatographic separation is typically achieved on a C18 column with a gradient elution system. nih.govnih.govresearchgate.net For instance, a gradient of water and an acetonitrile:water mixture, both supplemented with formic acid and ammonium formate, has been successfully used to enhance electrospray ionization in the positive mode. nih.govnih.govresearchgate.net The identification of each arabidopside is based on its specific retention time, the mass of its chosen adduct (e.g., ammonium adducts for this compound), and the mass of a selected confirmation ion. nih.gov

Validation of the HPLC-ion trap MS method has demonstrated its robustness and reliability. nih.govnih.govresearchgate.netuliege.be Key validation parameters for a multi-arabidopside analysis are summarized below.

| Validation Parameter | Result |

| Linearity (Correlation Coefficient) | > 0.997 |

| Limit of Detection (LOD) | 0.098–0.78 µM |

| Limit of Quantification (LOQ) | 0.64–1.56 µM |

| Matrix Effects | -2.09% to 6.10% |

| Recoveries | 70.7% to 109% |

This data represents the range of values obtained for a method quantifying five different arabidopsides, including this compound. nih.govnih.govresearchgate.netuliege.be

High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (HPLC/TOF-MS) is another powerful tool used in the study of arabidopsides. This technique offers high mass resolution and accuracy, which is crucial for the identification of compounds in complex mixtures. nih.govresearchgate.net The structural identification of various galactolipid species, including oxidized derivatives like arabidopsides, has been supported by HPLC/TOF-MS analysis. nih.govfrontiersin.org This method aids in the comprehensive profiling of the galactolipid subfraction of the Arabidopsis leaf lipidome. nih.govfrontiersin.org The high mass accuracy of TOF-MS allows for the calculation of elemental compositions, providing greater confidence in the tentative identification of metabolites. nih.govresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with tandem mass spectrometry (MS/MS) for the analysis of arabidopsides. nih.gov ESI allows for the ionization of thermally labile molecules like this compound with minimal fragmentation, preserving the molecular ion for detection. nih.gov Both positive and negative ESI modes can be utilized, with positive ESI generally showing the highest sensitivity for most galactolipid species. nih.govfrontiersin.org

Tandem MS (MS/MS) is instrumental in confirming the identity of this compound. frontiersin.org By selecting the precursor ion of this compound and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. For this compound ([C43H66O12+NH4]+ at m/z 792.4893), key product ions at m/z 613, 595, and 349 have been identified. researchgate.net These fragments correspond to the loss of sugar moieties and the presence of 12-oxo-phytodienoic acid (OPDA), confirming the structure. researchgate.net Direct infusion ESI-MS/MS is also a viable method for the structural analysis of these lipids. frontiersin.orgnsf.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is more common for the analysis of intact arabidopsides, Gas Chromatography-Mass Spectrometry (GC-MS) has been employed in initial studies. nih.govfrontiersin.org This approach typically involves the chemical or enzymatic cleavage of the fatty acid moieties from the galactolipid backbone. The released fatty acids, such as OPDA from this compound, are then derivatized to increase their volatility for GC-MS analysis. nih.govfrontiersin.org GC-MS-based metabolomics approaches, although often focused on primary metabolites, demonstrate the platform's capability to analyze derivatized components of more complex lipids. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for the definitive structural elucidation of this compound. nih.govfrontiersin.org While mass spectrometry provides information on the mass-to-charge ratio and fragmentation patterns, NMR spectroscopy offers detailed insights into the molecular structure by probing the chemical environment of individual atoms. researchgate.netresearchgate.netnih.gov

The identity of purified this compound has been unequivocally confirmed through a combination of 2D-NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC), Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC). nih.gov These techniques reveal the connectivity between protons and carbons, allowing for the complete assignment of the molecule's intricate structure. nih.gov

Infrared spectroscopy complements NMR and MS data by providing information about the functional groups present in the molecule. nih.govfrontiersin.orgnih.gov The IR spectrum of this compound would show characteristic absorption bands corresponding to hydroxyl groups, ester carbonyls, and carbon-carbon double bonds, consistent with its galactolipid structure containing oxidized fatty acids. nih.govfrontiersin.org

In Vitro and In Planta Functional Assays

Advanced methodologies for dissecting the biological roles of this compound involve a range of in vitro and in planta functional assays. These experimental approaches are crucial for elucidating the compound's physiological and defensive functions within the plant system.

Senescence Promotion Assays (e.g., Oat Leaf Assay)

The oat (Avena sativa) leaf assay is a classical method used to investigate the promotion of senescence. In this assay, leaf segments are incubated in solutions containing the test compound, and the rate of chlorophyll (B73375) degradation is measured as an indicator of senescence.

Studies utilizing this assay have demonstrated that this compound actively promotes the senescence of oat leaves. nih.govuni-muenchen.de Its activity has been compared to other well-known senescence-promoting oxylipins, such as jasmonic acid (JA) and methyl jasmonate (MeJA). Research indicates that the senescence-promoting effect of this compound is more potent than that of JA and 12-oxophytodienoic acid (OPDA), and is comparable in strength to MeJA. nih.govuni-muenchen.de This effect is observed under both dark and continuous light conditions. nih.govuni-muenchen.de The promotion of chlorophyll degradation by this compound suggests its significant role in the regulation of leaf senescence. nih.govuni-muenchen.de

Further investigations into structure-activity relationships have been conducted by comparing the effects of different arabidopsides. For instance, Arabidopsides C and D, which are digalactosyldiacylglycerides, have been shown to be more effective in promoting leaf senescence than monogalactosyldiacylglycerides like this compound. nih.gov

| Compound | Relative Activity (vs. Control) | Reference Compound(s) | Key Finding |

|---|---|---|---|

| This compound | Strong promotion | JA, MeJA, OPDA | More effective than JA and OPDA; as strong as MeJA. nih.govuni-muenchen.de |

| Arabidopside C & D | Very strong promotion | This compound, B, F | More effective than monogalactosyl forms like this compound. nih.gov |

Root Growth Inhibition Assays (e.g., Cress Root Growth)

To assess the impact of this compound on plant development, root growth inhibition assays are commonly employed. The cress (Lepidium sativum) root growth assay is a sensitive method for detecting the growth-inhibitory effects of various compounds. In this assay, seeds are germinated and grown in the presence of different concentrations of the test substance, and the subsequent root length is measured.

Research has shown that this compound, along with other related arabidopsides such as B, D, and F, can inhibit the root growth of cress seedlings. nih.gov This inhibitory effect suggests that esterified oxylipins like this compound may play a role in plant developmental regulation. nih.gov The biological role of arabidopsides in inhibiting root growth is an area of active investigation. ucr.edu

| Compound | Observed Effect | Assay System | Implication |

|---|---|---|---|

| This compound | Inhibition of root growth | Cress (Lepidium sativum) seedlings | Potential role in developmental regulation. nih.gov |

| Arabidopside F | Inhibition of root growth at 5 x 10⁻⁵ mol/L | Cress (Lepidium sativum) seedlings | Confirms growth-inhibiting properties of arabidopsides. nih.gov |

Antimicrobial Activity Assays

The potential role of this compound in plant defense is investigated through antimicrobial activity assays. These in vitro assays typically involve exposing pathogenic microorganisms to the compound and observing for inhibition of growth. Common methods include the agar disc diffusion technique and measurements of mycelial growth or spore germination for fungal pathogens.

Studies have revealed that this compound possesses antifungal properties against several plant pathogens. nih.gov Specifically, it has demonstrated inhibitory activity against fungi such as Sclerotinia sclerotiorum, Leptosphaeria maculans, and Alternaria brassicicola. nih.gov This antimicrobial activity supports the hypothesis that arabidopsides contribute to the chemical defense mechanisms of plants against microbial invasion. researchgate.net

| Pathogen Species | Type of Microorganism | Observed Activity |

|---|---|---|

| Sclerotinia sclerotiorum | Fungus | Inhibitory nih.gov |

| Leptosphaeria maculans | Fungus | Inhibitory nih.gov |

| Alternaria brassicicola | Fungus | Inhibitory nih.gov |

Studies using Mutants and Overexpression Lines

The use of Arabidopsis thaliana mutants and overexpression lines is a powerful genetic approach to probe the function of specific compounds and pathways. By studying plants with genetic alterations in the oxylipin biosynthesis or signaling pathways, researchers can infer the role of compounds like this compound.

For instance, Arabidopsis mutants with defects in the jasmonate signaling pathway, such as coronatine insensitive1 (coi1), are valuable tools. As this compound contains the JA precursor OPDA, studying these mutants can help to distinguish between OPDA-specific and JA-dependent signaling events. nih.gov

Furthermore, research has noted that arabidopside molecules accumulate in certain A. thaliana mutants that exhibit early leaf senescence. This correlation provides genetic evidence linking the accumulation of arabidopsides to the regulation of this developmental process.

While specific studies focusing on the overexpression of genes to directly increase this compound levels are not yet prominent, this methodology remains a key future direction. Generating transgenic lines that overproduce enzymes involved in the synthesis of this compound would allow for a more direct assessment of its physiological and defensive roles in planta. Such lines could be analyzed for altered senescence timing, root development, and resistance to pathogens, providing definitive evidence for the functions suggested by in vitro assays.

Future Research Directions and Open Questions

Elucidation of Complete Biosynthetic Enzyme Repertoire

The formation of arabidopside A is a multi-step enzymatic process that begins with galactolipids. While it is known that all steps are enzyme-catalyzed, the complete set of enzymes has not been fully identified. researchgate.netgu.segu.se The biosynthesis is initiated by the lipoxygenase LOX2, followed by the action of allene (B1206475) oxide synthase (AOS). gu.senih.gov The final cyclization step to form the characteristic 12-oxo-phytodienoic acid (OPDA) structure is also enzymatic, likely involving one or more allene oxide cyclases (AOCs), though their ability to act on glycerolipid-bound substrates is not yet confirmed. nih.gov A key finding is that the fatty acid substrates remain attached to the glycerol (B35011) backbone of the galactolipid throughout the synthesis of arabidopsides. gu.segu.se

Future research must focus on identifying and characterizing the specific acyltransferases, desaturases, and particularly the AOCs that can process these lipid-bound substrates. nih.gov It is also known that HYDROPEROXIDE LYASE 1 (HPL1) competes with AOS for the same lipid-bound hydroperoxide substrates, and variations in HPL1 expression can explain the natural differences in arabidopside accumulation among different Arabidopsis accessions. gu.senih.gov Further investigation into the regulation and interplay of these competing enzymes is crucial. While the synthesis is independent of the prokaryotic lipid biosynthesis pathway, a full inventory of the involved enzymes and their regulation is a primary open question. nih.gov

Detailed Mechanisms of Biological Activity and Perception

This compound and its relatives are known to possess antimicrobial and antifungal properties and play a role in plant development by inhibiting root growth and promoting senescence. researchgate.netresearchgate.netfrontiersin.org For instance, arabidopsides A, B, and D inhibit cress root growth, and this compound promotes senescence in barley leaves. researchgate.netresearchgate.net Furthermore, arabidopsides E and G have demonstrated the ability to inhibit the growth of the necrotrophic fungus Botrytis cinerea in vitro. nih.gov It has been proposed that arabidopsides may act directly on pathogens or function as a storage pool for the rapid release of signaling molecules like OPDA. researchgate.netfrontiersin.orguliege.be

A significant gap in current knowledge is the precise mechanism of how this compound exerts its effects and how it is perceived by plant cells. researchgate.net Research suggests that the formation of arabidopsides in thylakoid membranes can alter the membrane's properties, such as increasing fluidity, which could impact their function during stress responses. uliege.be Future studies need to identify specific protein receptors or binding partners that recognize this compound, which would be the first step in its signaling cascade. It is hypothesized that arabidopsides may interact with model membranes, leading to their destabilization, but the in vivo relevance and the specific molecular interactions remain to be elucidated. uliege.beuliege.be There is currently no mechanistic explanation for OPDA perception, which implies the existence of a yet-to-be-discovered receptor. researchgate.net

Characterization of Arabidopside-Specific Signaling Pathways

The accumulation of this compound is intricately linked with the jasmonate signaling pathway. oup.com Its formation in response to both wounding and pathogen attack is dependent on an intact jasmonate signaling pathway, specifically requiring the key signaling component COI1. nih.govoup.comoup.com This suggests that wound- and pathogen-induced pathways converge at the level of jasmonate signaling to trigger arabidopside synthesis. nih.govoup.com While the dependence on jasmonate signaling is established, it is also clear that OPDA, a component of this compound, can trigger its own distinct signaling pathways independent of jasmonic acid (JA). researchgate.netoup.com

A major area for future research is to dissect the specific signaling pathways that are unique to arabidopsides or their immediate precursor, OPDA. This involves identifying the downstream components that are activated following the perception of this compound. It is known that mutants that constitutively express the thionin gene Thi 2.1 can overproduce JA and OPDA, indicating a link to defense gene activation. nih.gov However, the specific transcription factors and other signaling molecules that mediate arabidopside-specific responses are largely unknown. Understanding the cross-talk between arabidopside/OPDA signaling and the canonical JA, salicylic (B10762653) acid (SA), and ethylene (B1197577) pathways is essential for a complete picture of the plant's defense network. researchgate.netnih.gov

Understanding Ecological Roles and Inter-organismal Interactions beyond Pathogen Defense

The known functions of this compound are primarily in defense against pathogens and in certain developmental processes. researchgate.netmdpi.com However, its accumulation in response to various stresses suggests broader ecological roles. researchgate.net Oxylipins in general are crucial signaling molecules in interactions between organisms. mdpi.com For instance, lipases in the oral secretions of grasshoppers can release OPDA from arabidopsides, implicating them in defense against herbivory. frontiersin.org

Future research should explore the role of this compound in a wider range of ecological interactions. This includes its potential effects on beneficial microbes, root-associated fungi, and different types of insect herbivores. nih.gov As oxylipins can act as inter-organismal signals, investigating whether this compound or its derivatives can influence the behavior or development of other organisms in the plant's vicinity is a key open question. mdpi.comnih.gov Understanding these complex, chemically-mediated interactions is fundamental to deciphering the assembly and function of plant-associated microbial communities and broader ecosystem dynamics. nih.govpressbooks.pub

Application in Metabolic Engineering and Biotechnology for Enhanced Plant Resilience

The discovery of this compound and its role in plant defense presents opportunities for developing novel strategies to enhance crop resilience through biotechnology and metabolic engineering. dntb.gov.uaresearchgate.net Engineering key enzymes in the biosynthesis of defense-related metabolites has been shown to be a successful approach for producing drought-tolerant plants, and similar strategies could be applied for disease resistance. csic.es

A promising avenue for future research is the targeted manipulation of the arabidopside biosynthetic pathway to bolster plant defenses. This could involve overexpressing rate-limiting enzymes, such as LOX2 or specific AOCs, to increase the production of arabidopsides upon stress. gu.sebiotechnology.kiev.ua Conversely, understanding the negative regulation by enzymes like HPL1 could allow for its targeted suppression to boost arabidopside levels. nih.gov A deeper understanding of the signaling pathways regulated by this compound could also allow for engineering specific signaling components to prime the plant's defense systems systemically. csic.es Ultimately, harnessing the metabolic plasticity of plants, which allows them to remain resilient under stress, is a key goal for agricultural biotechnology. biorxiv.orgnih.gov

Q & A

Q. What experimental methodologies are recommended for detecting and quantifying arabidopside A in plant tissues?

this compound, an oxidized galactolipid, is typically quantified using liquid chromatography-electrospray ionization ion trap mass spectrometry (LC-ESI-ITMS). Key parameters include optimizing capillary voltage (-4500 V), nebulizer pressure (50 psi), and dry gas flow rate (10 L/min) for ionization efficiency . Method validation should include limits of detection (LOD: signal-to-noise ratio ≥3), precision (intra-day repeatability <15% RSDr), and matrix effect evaluation (e.g., spiking unstressed Arabidopsis samples to assess recovery rates) .

Q. How does this compound function in plant wound response pathways?

this compound accumulates rapidly (up to 300-fold within 3 minutes) in wounded Arabidopsis leaves, acting as a signaling molecule in systemic jasmonate responses. Experimental designs should include time-course analyses (e.g., 3-min intervals post-wounding) and comparisons between wild-type and mutants (e.g., lox2-1) to isolate biosynthetic pathways . Distal leaf sampling is critical to assess systemic signaling dynamics .

Q. What structural characteristics differentiate this compound from other arabidopsides (e.g., B, D, E)?

this compound (MGDG 34:6) is distinguished by its 34-carbon backbone with six double bonds, while arabidopside B (MGDG 36:6) has a longer carbon chain. Structural variations influence mass spectrometry profiles, with normalized abundance trends differing between isoforms under stress conditions . Researchers should use high-resolution MS (e.g., resolution ≥1,585 for this compound) to resolve overlapping peaks .

Advanced Research Questions

Q. How can researchers address contradictions in this compound accumulation data across different experimental models?

Discrepancies may arise from variations in plant growth conditions, wounding methods, or genetic backgrounds. To mitigate this:

Q. What are the challenges in isolating this compound for functional studies, and how can they be resolved?

Challenges include low basal levels in unstressed plants and co-elution with similar lipids. Solutions involve:

Q. How should researchers design experiments to investigate the interplay between this compound and other oxylipins?

A multi-omics approach is recommended:

- Lipidomics : Co-profiling of this compound with JA, OPDA, and dinor-OPDA via LC-MS.

- Transcriptomics : Time-series RNA-seq to link this compound accumulation with jasmonate-responsive genes (e.g., LOX2, AOS) .

- Mutant analysis : Compare oxylipin profiles in Arabidopsis lines with disrupted galactolipid biosynthesis (e.g., dgd1 mutants) .

Q. What statistical frameworks are suitable for analyzing this compound dynamics in time-series experiments?

Use mixed-effects models to account for plant-to-plant variability and repeated measures. For example:

- Model this compound levels as a function of time, tissue type (wounded vs. distal), and genotype.

- Apply false discovery rate (FDR) corrections when testing multiple isoforms (e.g., arabidopsides A, B, D) .

Methodological Considerations

Q. How can researchers ensure reproducibility in this compound studies?

- Documentation : Provide detailed LC-MS parameters (e.g., capillary voltage, gas flow rates) and raw data in supplementary materials .

- Data sharing : Deposit mass spectra in public repositories (e.g., MetaboLights) with accession codes.

- Replication : Perform biological triplicates and report mean ± SEM for key findings .

Q. What are the ethical and reporting standards for publishing this compound research?

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental rigor:

- Include full synthetic protocols for novel arabidopside analogs.

- Disclose conflicts of interest and funding sources .

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.